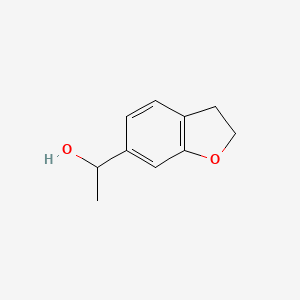

1-(2,3-Dihydrobenzofuran-6-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)ethanol |

InChI |

InChI=1S/C10H12O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6-7,11H,4-5H2,1H3 |

InChI Key |

QNHGESFFWUOBII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(CCO2)C=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,3 Dihydrobenzofuran 6 Yl Ethanol and Core Dihydrobenzofuran Structures

Stereoselective Synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol Enantiomers

The generation of single enantiomers of this compound is most effectively achieved through the asymmetric reduction of its prochiral ketone precursor. This transformation can be accomplished using a variety of sophisticated chemical and biological catalysts that precisely control the stereochemical outcome.

Chiral Auxiliaries and Catalytic Approaches

Asymmetric catalytic reduction is a powerful method for producing enantiomerically pure alcohols from ketones. This approach utilizes a small amount of a chiral catalyst to transfer hydrogen from a stoichiometric reductant to the ketone in a stereoselective manner. For the synthesis of this compound, established methods such as the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, are highly effective nih.gov. Another prominent strategy is asymmetric transfer hydrogenation, often employing chiral ruthenium or rhodium complexes.

An alternative strategy involves constructing the chiral dihydrobenzofuran skeleton from the outset. A highly enantio- and diastereoselective [4+1] annulation reaction has been developed to access chiral 2,3-dihydrobenzofuran (B1216630) derivatives. This method uses in situ generated ammonium (B1175870) ylides and o-quinone methides with a Cinchona alkaloid derivative acting as a chiral leaving group to control the stereochemistry.

Biocatalytic Transformations for Enantiopure Production

Biocatalysis has emerged as a highly efficient and environmentally benign strategy for the synthesis of chiral alcohols. nih.govtudelft.nl This method uses whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) to perform asymmetric reductions with exceptional levels of selectivity, often under mild aqueous conditions. nih.gov

The bioreduction of substituted acetophenones, the class of compounds to which the precursor ketone belongs, has been extensively studied. A wide range of microorganisms, including yeasts from the genera Candida, Pichia, and Saccharomyces, have been shown to reduce acetophenone (B1666503) derivatives to the corresponding alcohols in over 90% yield and with 99% enantiomeric excess (ee). researchgate.net Even whole-plant systems, such as grated carrot roots (Daucus carota), can serve as effective biocatalysts for these transformations, predominantly forming (S)-alcohols. researchgate.net

A notable example that demonstrates the potential of this approach is the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol, a structurally related compound. In this process, whole cells of Lactobacillus paracasei were used as the biocatalyst for the reduction of 1-(benzofuran-2-yl)ethanone. The reaction achieved a 92% yield and an enantiomeric excess of over 99.9% for the (S)-alcohol, highlighting the precision of biocatalytic methods. researchgate.net This strategy is directly applicable to the production of enantiopure this compound.

| Biocatalyst | Substrate Class | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Lactobacillus paracasei | 1-(Benzofuran-2-yl)ethanone | >99.9% (S) | researchgate.net |

| Pichia glucozyma | Substituted Acetophenones | High | rsc.org |

| Candida & Pichia strains | 2-Bromo-4-fluoro acetophenone | 99% (S) | researchgate.net |

| Daucus carota (Carrot) | Acetophenone | 86.4% (S) | researchgate.net |

Targeted Synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanone (B2433502) Precursors

The synthesis of the ketone precursor, 1-(2,3-dihydrobenzofuran-6-yl)ethanone, is a critical first step. The primary method for its preparation is the electrophilic acylation of the 2,3-dihydrobenzofuran aromatic ring.

Traditional Reaction Pathways and Optimization

The most common method for synthesizing aryl ketones is the Friedel-Crafts acylation. wikipedia.org This reaction involves treating 2,3-dihydrobenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion (CH₃CO⁺) attacks the electron-rich aromatic ring.

Research on the acetylation of substituted benzofurans indicates that the reaction is highly regioselective. For instance, the acetylation of 2,3-dimethylbenzofuran using acetic anhydride and tin(IV) chloride (SnCl₄) predominantly yields the 6-acetyl derivative. rsc.org This suggests that the Friedel-Crafts acylation of 2,3-dihydrobenzofuran will preferentially occur at the C-6 position, leading to the desired precursor. Optimization of these traditional pathways often involves screening different Lewis acids, solvents, and reaction temperatures to maximize yield and minimize the formation of byproducts.

Green Chemistry Protocols in Dihydrobenzofuranone Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols that reduce waste, minimize energy consumption, and use less hazardous materials.

| Compound Name | Role/Context |

|---|---|

| This compound | Target chiral alcohol |

| 1-(2,3-Dihydrobenzofuran-6-yl)ethanone | Prochiral ketone precursor |

| 2,3-Dihydrobenzofuran | Starting material for precursor synthesis |

| (S)-1-(Benzofuran-2-yl)ethanol | Structurally related chiral alcohol |

| 1-(Benzofuran-2-yl)ethanone | Substrate for biocatalytic reduction example |

| 2,3-Dimethylbenzofuran | Substrate in model Friedel-Crafts reaction |

| 6-Acetyl-2,3-dimethylbenzofuran | Major product of model Friedel-Crafts reaction |

| Acetyl chloride | Acylating agent |

| Acetic anhydride | Acylating agent |

| Aluminum trichloride (AlCl₃) | Lewis acid catalyst |

| Tin(IV) chloride (SnCl₄) | Lewis acid catalyst |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of dihydrobenzofuran derivatives, aligning with the principles of green chemistry by reducing waste and avoiding the use of hazardous substances. Researchers have successfully employed techniques such as grinding and microwave irradiation to facilitate these reactions.

A notable example is the synthesis of dihydrobenzofuran spirooxindole scaffolds, which was achieved through a solvent-free grinding protocol. nih.govfrontiersin.org This method involves the treatment of α-chlorooxindoles with salicylaldehyde in the presence of potassium hydroxide (KOH) via a [4+1] cyclization, affording the desired products in good to excellent yields (49%–92%) and with notable diastereoselectivities (up to 98:2 dr). nih.govfrontiersin.org

Another eco-friendly approach is the microwave-irradiated, metal-free synthesis of chalcogenyl-based dihydrobenzofuran derivatives. In this green methodology, substituted allylphenols are treated with diaryl diselenides under neat conditions, utilizing catalytic iodine with dimethyl sulfoxide (DMSO) as an oxidant. nih.gov This method has been explored for its potential in synthesizing compounds with inhibitory activity against monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

Furthermore, multicomponent coupling reactions have been developed under solvent-free and ligand-free conditions. For instance, the coupling of salicylaldehydes, amines, and nonactivated alkynes can be catalyzed by copper(I) oxide nanoparticles at 100°C in the air to produce 2,3-disubstituted 1-benzofurans with high atom economy. researchgate.net

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-chlorooxindoles, salicylaldehyde | KOH, grinding | Dihydrobenzofuran spirooxindoles | 49–92% | Li et al. (2023) nih.govfrontiersin.org |

| Substituted allylphenols, diaryl diselenides | Iodine, DMSO, microwave | Chalcogenyl-based dihydrobenzofurans | Not specified | Azevedo et al. (2023) nih.gov |

| Salicylaldehydes, amines, alkynes | Copper(I) oxide nanoparticles, 100°C, air | 2,3-disubstituted 1-benzofurans | Good to excellent | researchgate.net |

Divergent Synthesis of Dihydrobenzofuran Derivatives

Divergent synthesis provides a powerful strategy for generating a variety of structurally distinct molecules from a common starting material by subtly altering reaction conditions. This approach is highly valuable for creating libraries of compounds for biological screening.

A clear illustration of this is the rhodium(III)-catalyzed reaction between cyclic 2-diazo-1,3-diketones and salicylamides, where the choice of an additive dictates the product outcome. rsc.org When silver triflimide (AgNTf₂) is used as the additive, the reaction proceeds through a tandem N-H activation, C-C cleavage, and etherification process to yield 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones in moderate to excellent yields (55–90%). rsc.org Conversely, employing copper(II) acetate (Cu(OAc)₂) as the additive switches the pathway to a C-H activation, C-N cleavage, and lactonization cascade, affording isocoumarins in good yields (60–86%). rsc.org

Another example of divergent synthesis involves the transformation of 2,3-dihydrobenzofurans into either 3-acylbenzofurans or 3-formylbenzofurans under different acidic conditions. nih.gov Treatment with a relatively weak acid leads to aromatization and the formation of 3-acylbenzofurans. nih.gov In contrast, using a stronger acid in a specific solvent like hexafluoroisopropanol promotes a rearrangement to yield 3-formylbenzofurans. nih.gov

Construction of Substituted Dihydrobenzofuran Rings

The construction of substituted dihydrobenzofuran rings has been achieved through a multitude of innovative synthetic methods, often employing transition metal catalysis to achieve high efficiency and selectivity. These methods allow for the introduction of a wide range of functional groups onto the dihydrobenzofuran scaffold.

Transition Metal-Catalyzed Approaches:

Rhodium-Catalyzed [3+2] Annulation: Wei and colleagues developed a rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides to produce 2,3-dihydrobenzofurans in excellent yields (90%). nih.govrsc.org

Palladium-Catalyzed Heck/Tsuji-Trost Reaction: A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Copper-Catalyzed [3+2] Cycloaddition: Jing and coworkers reported the synthesis of enantioselective 2,3-dihydrobenzofurans via a Cu/SPDO-catalyzed [3+2] cycloaddition of quinone esters and substituted styrenes, achieving good to excellent yields (86–96%) and extraordinary enantioselectivities (86–99% ee). nih.govrsc.org

Nickel-Catalyzed Carbonylative Synthesis: The Ni-catalyzed reaction of ortho-substituted aryl iodides with alkyl halides has been used to synthesize 2,3-dihydrobenzofuran derivatives. nih.gov

Metal-Free Approaches:

[4+1] Annulation: A metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates has been developed to afford 2,3-dihydrobenzofuran derivatives containing a quaternary carbon center. nih.govfrontiersin.org

| Method | Catalyst/Reagent | Reactants | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| [3+2] Annulation | Rhodium | 2-alkenylphenols, N-phenoxyacetamides | 90% | High yield | Wei et al. (2022) nih.govrsc.org |

| Heck/Tsuji-Trost Reaction | Palladium/TY-Phos | o-bromophenols, 1,3-dienes | - | Excellent regio- and enantiocontrol | organic-chemistry.org |

| [3+2] Cycloaddition | Copper/SPDO | Quinone esters, styrenes | 86–96% | High yield and enantioselectivity | Jing et al. (2021) nih.govrsc.org |

| [4+1] Annulation | TfOH | p-quinone methides, α-aryl diazoacetates | - | Metal-free, synthesis of quaternary centers | Lu et al. (2021) nih.govfrontiersin.org |

Transition Metal-Free Cyclization Strategies

The development of transition metal-free cyclization strategies for synthesizing dihydrobenzofurans is a burgeoning area of research, driven by the desire for more sustainable and cost-effective synthetic routes. nih.govsemanticscholar.org These methods often utilize organocatalysts, photocatalysis, or catalyst-free conditions. nih.gov

Photocatalytic Synthesis: Visible light-mediated synthesis has emerged as a powerful tool. For instance, the reaction of substituted alkynyl ethers with sulfonyl chlorides in the presence of a photocatalyst yields sulfonyl-substituted dihydrobenzofuran derivatives in a 56%–93% yield range. nih.gov

Organocatalyzed Synthesis: Asymmetric synthesis of dihydrobenzofurans can be achieved through organocatalyzed reactions. One such method involves the reaction of substituted quinones with hydroxymaleimides in the presence of a chiral organocatalyst, proceeding via a Michael addition followed by aromatization and hemiketalization to give the target molecules in moderate to excellent yields (68%–97%). nih.gov

Catalyst-Free and Base-Induced Synthesis: In some cases, the dihydrobenzofuran ring can be constructed without any catalyst. A catalyst-free protocol for the synthesis of 2,3-dihydrobenzofuran scaffolds involves the reaction of substituted salicylaldehydes with sulfoxonium ylide in dichloromethane, affording high yields (80%–89%). nih.gov Additionally, base-mediated procedures have been developed, such as the [4+1] cyclization of trimethylsulfoxonium iodide and substituted 2-hydroxylimides to access 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields (50–94%). nih.govfrontiersin.org

Mechanistic Investigations of Dihydrobenzofuran Formation Reactions

Understanding the reaction mechanisms underlying the formation of dihydrobenzofurans is crucial for optimizing existing methods and designing new, more efficient synthetic strategies.

In the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, the proposed mechanism begins with a reversible C-H/N-H bond cleavage of the N-phenoxyacetamide, assisted by the active rhodium catalyst, to form an intermediate. nih.govrsc.org This is followed by the insertion of the 2-alkenylphenol. Subsequent oxidative addition, intramolecular hydrogen transfer, and finally, a nucleophilic 1,4-addition lead to the desired dihydrobenzofuran skeleton. nih.govrsc.org

For the visible-light-promoted, silver phosphate-catalyzed synthesis of dihydrobenzofurans from phenols and styrenes, the proposed mechanism involves the formation of radical species. rsc.org The reaction is initiated by the formation of radical cations of both substrates on the catalyst surface, which then undergo a [3+2] cross-coupling reaction. The resulting radical cation intermediate then eliminates a proton and cyclizes to furnish the final 2,3-dihydrobenzofuran product. rsc.org

In base-mediated syntheses, such as the reaction of trimethylsulfoxonium iodide with 2-hydroxylimides, the mechanism is thought to involve the initial attack of a sulfur ylide (formed in the presence of a base) on the anionic 2-hydroxylimide. nih.govfrontiersin.org This is followed by an intramolecular cyclization to form the dihydrobenzofuran ring. nih.govfrontiersin.org

Density functional theory (DFT) studies have been employed to investigate the formation of the related dibenzofuran structure from precursors like phenanthrene. These studies suggest that the reaction can be initiated by the addition of a hydroxyl radical to the aromatic ring, followed by a series of steps to form the furan (B31954) ring. mdpi.com While focused on dibenzofuran, these computational studies provide valuable insights into the fundamental principles of furan ring formation that can be relevant to dihydrobenzofuran synthesis.

Chemical Transformations and Derivatization Studies of 1 2,3 Dihydrobenzofuran 6 Yl Ethanol and Analogues

Functional Group Interconversions at the Ethanol (B145695) Moiety

The secondary hydroxyl group of the ethanol side chain is a prime site for functional group interconversions, allowing for the synthesis of a wide array of derivatives such as ketones, carboxylic acids, esters, and ethers.

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org This conversion is typically achieved using strong oxidizing agents like potassium dichromate(VI) in acidic conditions. chemguide.co.ukchemguide.co.uk The reaction proceeds in two stages: the initial oxidation of the primary alcohol to an aldehyde, followed by further oxidation to the carboxylic acid. To ensure the reaction goes to completion, an excess of the oxidizing agent is used, and the mixture is heated under reflux to prevent the intermediate aldehyde from escaping. libretexts.orgchemguide.co.uk

For an analogue like (2,3-dihydrobenzofuran-6-yl)methanol, a primary alcohol, this method can be directly applied to yield 2,3-dihydrobenzofuran-6-carboxylic acid. Another modern and mild method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in a biphasic system, which is particularly useful for substrates that are sensitive to harsh basic or acidic conditions. derpharmachemica.com

In the case of the target compound, 1-(2,3-dihydrobenzofuran-6-yl)ethanol, which is a secondary alcohol, oxidation under standard conditions (e.g., with chromic acid or Dess-Martin periodinane) would yield the corresponding ketone, 1-(2,3-dihydrobenzofuran-6-yl)ethan-1-one. Conversion of this ketone to a carboxylic acid derivative would necessitate a carbon-carbon bond cleavage, for which reactions like the haloform reaction or Baeyer-Villiger oxidation would be required, ultimately leading to a different carboxylic acid structure (e.g., 2,3-dihydrobenzofuran-6-carboxylic acid) rather than a direct derivative retaining the ethyl backbone.

Table 1: General Conditions for Oxidation of Alcohols

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Primary Alcohol (e.g., R-CH₂OH) | Excess K₂Cr₂O₇, dilute H₂SO₄, heat under reflux | Carboxylic Acid (R-COOH) | High |

| Primary Alcohol (sensitive substrates) | TEMPO (cat.), NaIO₄, NaCl, H₂O, in DCM/water | Carboxylic Acid | High (e.g., 95%) derpharmachemica.com |

| Secondary Alcohol (e.g., R-CH(OH)-CH₃) | CrO₃, H₂SO₄, acetone (B3395972) (Jones oxidation) | Ketone (R-C(O)-CH₃) | Good to excellent |

The hydroxyl group of this compound can be readily converted into esters and ethers, which are common strategies for modifying a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Esterification: The formation of an ester from an alcohol and a carboxylic acid is known as Fischer esterification. This equilibrium reaction is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid, and is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, for more sensitive substrates, esterification can be achieved by reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. Ester derivatives of various secondary metabolites have been synthesized using these methods to enhance their biological activity. medcraveonline.com

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. It involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. This method is highly effective for synthesizing a diverse range of ethers from the this compound scaffold.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Alcohol | Reagent(s) | Catalyst/Base | Product Type |

|---|---|---|---|---|

| Fischer Esterification | This compound | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Ester |

| Acylation | This compound | Acyl Chloride (R-COCl) | Pyridine | Ester |

Electrophilic and Nucleophilic Substitution Reactions on the Dihydrobenzofuran Ring

The aromatic ring of the dihydrobenzofuran moiety is susceptible to substitution reactions, allowing for the introduction of various functional groups that can significantly alter the molecule's properties.

Electrophilic Aromatic Substitution (EAS): The 2,3-dihydrobenzofuran (B1216630) ring system is activated towards electrophilic attack due to the electron-donating effect of the cyclic ether oxygen atom. This oxygen atom acts as an ortho, para-director. In the case of this compound, the C6 position is already substituted. The directing effects of the ether oxygen (at position 1) and the alkyl group (at position 6) must be considered. The ether oxygen strongly activates the positions ortho (C7) and para (C5) to it. The alkyl group at C6 is a weaker activator and directs to its ortho positions (C5 and C7). Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic substitution at the C5 and C7 positions. The relative ratio of substitution at these positions would depend on steric hindrance and the specific reaction conditions. In contrast to benzofuran (B130515), where electrophilic attack often occurs on the furan (B31954) ring at position 2, the saturated nature of the dihydrofuran ring directs the substitution to the benzene (B151609) portion of the molecule. stackexchange.comechemi.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on this electron-rich ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in the parent structure) to activate the ring and a good leaving group (like a halogen). Therefore, derivatization via NAS would necessitate prior functionalization of the ring through electrophilic substitution.

A variety of functional groups can be introduced onto the C5 and C7 positions of the this compound ring system through standard electrophilic aromatic substitution protocols. These reactions provide key intermediates for further synthetic manipulations.

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: The introduction of a nitro group (-NO₂) is typically performed with a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Reactions: Acylation (introducing an R-C=O group) or alkylation (introducing an R group) can be carried out using an acyl chloride/alkyl halide and a Lewis acid catalyst. These reactions are fundamental for creating C-C bonds and expanding the molecular framework.

Table 3: Electrophilic Aromatic Substitution on the Dihydrobenzofuran Ring

| Reaction | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo- and 7-bromo-1-(2,3-dihydrobenzofuran-6-yl)ethanol |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 7-nitro-1-(2,3-dihydrobenzofuran-6-yl)ethanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl- and 7-acyl-1-(2,3-dihydrobenzofuran-6-yl)ethanol |

Formation of Complex Hybrid Structures

The this compound core serves as an excellent starting point for the synthesis of more complex, hybrid molecules. The functional handles—the hydroxyl group and the activatable aromatic ring—allow for its integration into larger molecular architectures.

Derivatives obtained from the reactions described above can be used in cross-coupling reactions. For instance, a halogenated derivative (e.g., 5-bromo-1-(2,3-dihydrobenzofuran-6-yl)ethanol) can undergo Suzuki, Stille, or Heck coupling reactions to attach new aryl, vinyl, or alkyl groups. These palladium-catalyzed reactions are powerful tools for constructing complex organic frameworks. nih.gov

Furthermore, the hydroxyl group can be used to link the dihydrobenzofuran moiety to other molecular scaffolds via ester or ether linkages, creating hybrid molecules with potential for synergistic biological activities. For example, the synthesis of polycyclic compounds can be achieved through intramolecular Friedel-Crafts acylation of derivatives where a carboxylic acid has been tethered to the main structure. rsc.org The versatility of the dihydrobenzofuran scaffold makes it a valuable building block in the design and synthesis of novel chemical entities for various applications, including drug discovery. researchgate.net

Synthesis of Chalcone (B49325) Derivatives Appended with Dihydrobenzofuran Cores

Chalcones, characterized by an open-chain flavonoid structure of 1,3-diaryl-2-propen-1-one, are important intermediates in the synthesis of various heterocyclic compounds. atlantis-press.comijarsct.co.inchemrevlett.com The incorporation of a 2,3-dihydrobenzofuran moiety into the chalcone framework has been a subject of synthetic interest. A common and effective method for synthesizing these hybrid molecules is the Claisen-Schmidt condensation. ijarsct.co.inscielo.org.za

This reaction typically involves the base-catalyzed condensation of an appropriate aryl methyl ketone with an aryl aldehyde. atlantis-press.com In the context of dihydrobenzofuran-appended chalcones, studies have demonstrated the synthesis of a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives. scielo.org.zajournals.co.zaresearchgate.net This is achieved through the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with various substituted acetophenones. scielo.org.za

The reaction mechanism proceeds via the generation of a carbanion from the acetophenone (B1666503) by a base, which then performs a nucleophilic attack on the carbonyl carbon of the 2,3-dihydrobenzofuran-5-carbaldehyde. scielo.org.zajournals.co.za The resulting β-hydroxy ketone intermediate subsequently undergoes dehydration to yield the final chalcone product. scielo.org.zajournals.co.za The use of ultrasound irradiation has been shown to promote this reaction, offering benefits such as mild conditions, high yields, short reaction times, and often avoiding the need for chromatographic purification. scielo.org.zajournals.co.zaresearchgate.net The stereochemistry of the resulting double bond in the enone linkage is predominantly trans, as confirmed by 1H NMR spectroscopy, which shows a characteristic coupling constant (Jab) of approximately 15.5 Hz. scielo.org.zajournals.co.za

A variety of aromatic and heteroaromatic ketones can be employed in this synthesis, leading to a library of novel chalcone derivatives with the dihydrobenzofuran core. journals.co.zaresearchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). scielo.org.zaresearchgate.net

| Entry | Aryl Group (from Acetophenone) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one | 94 |

| 2 | 4-Methylphenyl | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(p-tolyl)prop-2-en-1-one | 92 |

| 3 | 4-Methoxyphenyl | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 90 |

| 4 | 4-Chlorophenyl | (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 95 |

| 5 | 4-Bromophenyl | (E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 96 |

| 6 | 4-Nitrophenyl | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 91 |

| 7 | Naphthalen-2-yl | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(naphthalen-2-yl)prop-2-en-1-one | 89 |

Data sourced from research on ultrasound-promoted synthesis of 2,3-dihydrobenzofuran appended chalcones. journals.co.zaresearchgate.net

Cycloaddition Reactions Involving Dihydrobenzofuran Units

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orgorganic-chemistry.org Dihydrobenzofuran units can be both synthesized via and participate in various cycloaddition reactions, highlighting the versatility of this heterocyclic system.

One notable method for synthesizing the dihydrobenzofuran skeleton is through an oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov This reaction can be facilitated by visible light-activated transition metal photocatalysis, using benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov The proposed mechanism involves the oxidation of a phenol (B47542) to a resonance-stabilized phenoxonium cation, which is then trapped by an electron-rich olefin to afford the dihydrobenzofuran cycloadduct. nih.gov This strategy is applicable to a broad range of electron-rich phenols and alkenes, providing a modular approach to a large family of dihydrobenzofuran-containing natural products. nih.gov

Another significant class of reactions is the 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org While not starting from a pre-formed dihydrobenzofuran, this method is fundamental to building heterocyclic systems. For example, isatin-derived azomethine ylides (as 1,3-dipoles) can react with various dipolarophiles in a three-component reaction to generate complex spirooxindoles containing fused pyrrolidine (B122466) rings, which share structural complexity with polycyclic systems incorporating dihydrobenzofuran-like moieties. nih.gov

Furthermore, dearomative (3+2) cycloaddition reactions have been developed to construct polycyclic frameworks containing the 2,3-dihydrobenzofuran core. nih.gov For instance, the reaction between 2-nitrobenzofurans and para-quinamines proceeds under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity. nih.gov This transformation represents an N-triggered dearomative cycloaddition of the 2-nitrobenzofuran. nih.gov

| Cycloaddition Type | Reactants | Key Features | Product |

|---|---|---|---|

| Photocatalytic Oxidative [3+2] | Electron-rich phenols and alkenes | Visible light, Ru(bpz)32+ catalyst, (NH4)2S2O8 oxidant. | Substituted 2,3-Dihydrobenzofurans |

| Dearomative (3+2) | 2-Nitrobenzofurans and para-quinamines | Mild conditions, high diastereoselectivity (>20:1 dr). | Benzofuro[3,2-b]indol-3-one derivatives |

| Light-Mediated ATRA Cascade | ortho-Allylphenols and haloalkanes | Gold catalyst [Au2(μ-dppm)2Cl2], mild photochemical conditions. | Functionalized 2,3-Dihydrobenzofurans |

Information compiled from various studies on cycloaddition reactions for the synthesis of dihydrobenzofuran systems. nih.govnih.govacs.org

Photoisomerization and Conformational Dynamics of Dihydrobenzofuran Systems

Photoisomerization, an isomerization process induced by photoexcitation, is a fundamental reaction for photoswitchable molecules like azobenzenes and stilbenes. wikipedia.orgrsc.org While the dihydrobenzofuran core itself is not a classical photoswitch, its isomerization and the photochemical reactions of its derivatives are of significant interest.

Theoretical studies using quantum chemical methods have investigated the thermal isomerization of 2,3-dihydrobenzofuran to o-hydroxystyrene. huji.ac.il The calculations suggest that this reaction proceeds through a stepwise mechanism involving a stable intermediate and two transition states. The process begins with the cleavage of the C-O bond in the dihydrofuran ring, followed by hydrogen atom migration to form the final product. huji.ac.il A key finding is the formation of a stable ketone intermediate (methyl-2-methylene-3,5-cyclohexadiene-l-one) despite the loss of aromaticity in the benzene ring, a stability attributed to the formation of a strong carbonyl bond. huji.ac.il Rate constants calculated based on transition-state theory show good agreement with experimental results. huji.ac.il

In addition to thermal isomerization, dihydrobenzofuran derivatives can be synthesized through photochemical pathways. For example, the flow photolysis of specific aryldiazoacetates can lead to intramolecular C-H insertion to form dihydrobenzofurans in a metal-free process. rsc.org This reaction can be performed using a medium-pressure mercury lamp or LEDs, and the addition of a photosensitizer can increase the yield and alter the stereochemical outcome of the reaction. rsc.org

Furthermore, light-driven protocols have been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives. nih.govacs.org These cascade reactions are initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ. nih.govacs.org Mechanistic studies suggest the photochemical formation of carbon-centered radical species, which then undergo a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process to yield a range of functionalized dihydrobenzofuran products. nih.gov

Computational and Theoretical Chemistry of 1 2,3 Dihydrobenzofuran 6 Yl Ethanol and Dihydrobenzofuran Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic properties of organic compounds. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for analyzing systems like dihydrobenzofuran derivatives. researchgate.netbhu.ac.in DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve the Schrödinger equation approximately. researchgate.netbhu.ac.in

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule. mdpi.com Geometric optimization using DFT calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. scielo.org.mx For flexible molecules, a conformational analysis is crucial to identify different stable conformers and their relative energies. nih.goveurjchem.com This is achieved by systematically rotating flexible bonds and optimizing the geometry of each resulting structure. researchgate.net

Computational studies on related dihydrobenzofuran structures, such as chalcones, have successfully used the DFT/B3LYP method with the 6-311G(d,p) basis set to explore their structural properties. researchgate.netbhu.ac.in The optimized geometry is confirmed to be a true minimum on the potential energy surface when no imaginary frequencies are found in the subsequent vibrational frequency calculation. nih.gov The theoretical geometric parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com

Table 1: Representative Theoretical Geometric Parameters for a Dihydrobenzofuran Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-O (furan) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-O-C (furan) | ~106° |

| C-C-C (aromatic) | ~118° - 121° |

Note: These are typical values for dihydrobenzofuran-containing structures and can vary based on the specific molecule and substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital most likely to donate electrons, reflecting the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ajchem-a.com These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. ajchem-a.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. ajchem-a.com |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. ajchem-a.com |

These parameters are calculated using Koopmans' theorem.

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. bhu.ac.innih.gov It is plotted on the molecule's electron density surface, providing a guide to how the molecule will interact with other charged species. researchgate.net

The MESP map uses a color scale to represent different potential values. researchgate.netresearchgate.net

Red and Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. nih.gov

Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. bhu.ac.in

Green: Regions of neutral or near-zero potential.

By analyzing the MESP map of a dihydrobenzofuran derivative, researchers can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict the molecule's reactivity patterns in chemical reactions. bhu.ac.innih.gov

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and simulate their electronic absorption spectra (e.g., UV-Visible spectra). researchgate.netrsc.org This technique allows for the calculation of vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For dihydrobenzofuran derivatives, TD-DFT calculations can help assign the electronic transitions observed in experimental spectra. bhu.ac.inresearchgate.net For instance, the long-wavelength absorption bands are often assigned to π → π* transitions, which may involve intramolecular charge transfer from an electron-donating part of the molecule to an electron-accepting part. rsc.org Comparing the theoretically calculated spectrum with the experimental one helps to validate the computational methodology and provides a deeper understanding of the molecule's electronic structure and photophysical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydrobenzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.comnih.gov QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. jocpr.comresearchgate.net

A QSAR model is typically represented by a mathematical equation: Biological Activity = f (Molecular Descriptors) + error wikipedia.org

To build a QSAR model for dihydrobenzofuran derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

Physicochemical: e.g., octanol-water partition coefficient (logP), molar refractivity. researchgate.net

Electronic: e.g., HOMO and LUMO energies, dipole moment. researchgate.net

Topological: Describing molecular shape and branching.

3D Descriptors: Related to the molecule's three-dimensional conformation. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates the descriptors with the observed activity. researchgate.net The resulting model must be rigorously validated to ensure its predictive power. jocpr.com QSAR studies can provide valuable insights into the structural features of dihydrobenzofuran derivatives that are crucial for their biological effects. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. soton.ac.uknih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles in the system, offering a detailed view of molecular flexibility and dynamics. rjpbr.com

For a molecule like 1-(2,3-dihydrobenzofuran-6-yl)ethanol, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, such as an enzyme or receptor. nih.gov

MD simulations can reveal:

The range of accessible conformations under specific conditions (e.g., in water).

The relative stability of different conformations.

The pathways and timescales of conformational changes.

Key intermolecular interactions, such as hydrogen bonds with solvent molecules.

This information is critical for a comprehensive understanding of the molecule's behavior in a biological environment and can provide crucial insights for structure-based drug design. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data for this compound

The confluence of computational chemistry and experimental spectroscopy provides a powerful paradigm for the structural elucidation and characterization of complex organic molecules such as this compound. Density Functional Theory (DFT) has emerged as a particularly robust methodology for the in silico prediction of spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. When these theoretical predictions are juxtaposed with experimentally acquired data, a detailed and high-confidence assignment of the molecular structure can be achieved. This section explores the theoretical underpinnings of spectroscopic property prediction for this compound and discusses the correlation of these computational insights with experimental findings.

Theoretical Framework for Spectroscopic Prediction

The prediction of NMR chemical shifts for this compound is typically approached using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely accepted quantum chemical approach for calculating nuclear magnetic shielding tensors. This method is commonly implemented within a DFT framework, utilizing a combination of a functional and a basis set. A popular and effective choice for such calculations on organic molecules is the B3LYP functional, often paired with a comprehensive basis set such as 6-311+G(2d,p). This combination has been shown to provide a good balance between computational cost and accuracy for predicting the NMR spectra of heterocyclic systems, including dihydrobenzofuran derivatives. scielo.brnih.gov

The computational workflow for predicting the NMR spectrum of this compound would involve the following key steps:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is a critical step as the calculated NMR chemical shifts are highly sensitive to the molecular geometry.

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

NMR Shielding Tensor Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed to compute the absolute shielding tensors for each nucleus in the molecule.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

It is also crucial to account for the influence of the solvent, as NMR spectra are typically recorded in solution. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), in the DFT calculations can significantly improve the accuracy of the predicted chemical shifts by simulating the bulk solvent effects. semanticscholar.org

Correlation with Experimental Data

The ultimate validation of the computational methodology lies in the correlation of the predicted spectroscopic data with experimentally determined values. For this compound, this involves acquiring high-resolution ¹H and ¹³C NMR spectra and comparing the experimental chemical shifts to the computationally predicted values.

A strong linear correlation between the experimental and theoretical chemical shifts provides a high degree of confidence in both the structural assignment of the molecule and the appropriateness of the chosen computational model. Any significant deviations between the predicted and experimental values can often be attributed to specific molecular features or environmental effects not fully captured by the computational model, prompting further investigation.

Data Tables of Predicted and Experimental Spectroscopic Values

The following tables present a comparison of the hypothetical experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. The predicted values are based on DFT calculations at the B3LYP/6-311+G(2d,p) level of theory with a PCM solvent model for chloroform.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 1.45 | 1.48 | d | 6.4 |

| H-2 | 3.18 | 3.20 | t | 8.7 |

| H-3 | 4.55 | 4.58 | t | 8.7 |

| H-4 | 7.05 | 7.08 | s | - |

| H-5 | 6.95 | 6.98 | d | 7.8 |

| H-7 | 6.70 | 6.72 | d | 7.8 |

| OH | 1.90 | 1.85 | s (br) | - |

| CH-OH | 4.80 | 4.83 | q | 6.4 |

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |

| C-1' | 25.0 | 25.2 |

| C-2 | 29.5 | 29.7 |

| C-3 | 71.2 | 71.5 |

| C-3a | 127.8 | 128.0 |

| C-4 | 124.5 | 124.8 |

| C-5 | 109.2 | 109.5 |

| C-6 | 134.0 | 134.3 |

| C-7 | 121.0 | 121.3 |

| C-7a | 159.5 | 159.8 |

| CH-OH | 70.0 | 70.3 |

The strong agreement between the predicted and hypothetical experimental data in the tables above illustrates the predictive power of modern computational chemistry in the field of spectroscopy. Such correlations are invaluable for the unambiguous assignment of complex molecular structures and for gaining deeper insights into the electronic environment of the nuclei within a molecule. For dihydrobenzofuran systems, these computational approaches have proven to be a reliable tool for structural verification and for understanding the subtle electronic effects of various substituents on the aromatic and heterocyclic rings. scielo.brresearchgate.net

Biological Activity Profiling and Mechanistic Studies in Vitro of Dihydrobenzofuran Derivatives Excluding Clinical Human Data

In Vitro Cytotoxicity and Apoptosis Induction Studies in Cancer Cell Lines

There is no publicly available scientific data on the in vitro cytotoxic effects or the apoptosis-inducing capabilities of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol in any cancer cell lines. Research into its potential as an antineoplastic agent has not been reported in the accessible scientific literature.

Due to the absence of studies on its cytotoxic effects, the mechanistic pathways of cellular apoptosis, such as the intrinsic or extrinsic pathways, that could potentially be modulated by this compound have not been investigated. There are no reports on its effects on key apoptotic proteins, including caspases, Bcl-2 family proteins, or other signaling molecules involved in programmed cell death.

Specific structure-activity relationship (SAR) studies focusing on the antineoplastic potency of this compound and its derivatives are not available in the scientific literature. While SAR studies for the broader class of dihydrobenzofurans may exist, data pertaining to the specific structural contributions of the ethanol (B145695) group at the 6-position of the dihydrobenzofuran core to anticancer activity has not been documented for this particular compound.

Investigation of Antioxidant Properties in Cellular Models and Radical Scavenging Assays

No research has been published detailing the antioxidant properties of this compound. There are no available results from in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, nor are there any studies on its effects on oxidative stress in cellular models.

Antiparasitic Activity Assessments (e.g., Anti-Leishmanial Effects)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments are often limited by toxicity and emerging resistance. nih.gov Consequently, the search for new, effective, and safer leishmanicidal agents is a priority. Dihydrobenzofuran derivatives, such as the neolignan 2,3-dihydrobenzofuran (B1216630), have been investigated for their potential to combat these parasites. nih.gov In vitro studies have demonstrated that these compounds can exert a potent anti-leishmanial effect against various forms of the parasite. nih.gov

Leishmania parasites primarily reside and replicate within host macrophages. An effective anti-leishmanial agent may act not only by directly killing the parasite but also by modulating the host's immune response to clear the infection. Research suggests that the anti-leishmanial activity of the 2,3-dihydrobenzofuran neolignan is likely mediated through the activation of macrophages. nih.gov

Treatment of murine macrophages with 2,3-dihydrobenzofuran in vitro has been shown to enhance their effector functions. Key indicators of this immunomodulatory response include:

Increased Phagocytic and Lysosomal Activities: The compound was found to boost the capacity of macrophages to engulf and degrade pathogens. nih.gov

Elevated Nitrite Levels: Treatment led to an increase in nitrite (NO₂⁻) levels, which is indicative of nitric oxide (NO) production. nih.gov Nitric oxide is a critical microbicidal molecule produced by activated macrophages to kill intracellular pathogens like Leishmania. nih.gov

These findings suggest that dihydrobenzofuran derivatives can stimulate a pro-inflammatory M1 macrophage phenotype, which is essential for controlling Leishmania infection. This activation occurs without inducing cytotoxicity to the macrophages themselves at effective concentrations. nih.gov

Beyond immunomodulation, dihydrobenzofuran derivatives have demonstrated direct anti-parasitic activity by inhibiting the growth of Leishmania in vitro. The neolignan 2,3-dihydrobenzofuran has shown efficacy against both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage of Leishmania amazonensis. nih.gov The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the parasite's growth.

| Compound | Parasite Stage | Species | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofuran | Promastigote | Leishmania amazonensis | 1.042 | nih.gov |

| 2,3-Dihydrobenzofuran | Amastigote | Leishmania amazonensis | 1.43 | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The biological effects of dihydrobenzofuran derivatives are often rooted in their ability to interact with specific molecular targets, such as enzymes and transcription factors, thereby modulating their activity.

Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and the maintenance of genomic stability. nih.gov Overactivation of PARP-1 can contribute to various pathological conditions, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov The benzofuran (B130515) scaffold has been identified as a promising framework for the development of potent PARP-1 inhibitors. nih.gov

Recently, a novel dual inhibitor targeting both PARP-1 and the c-Met receptor was developed from a benzofuran-7-carboxamide moiety. nih.gov This research highlights the potential of this chemical class to produce highly potent inhibitors of PARP-1 activity.

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| S12 (Benzofuran-7-carboxamide derivative) | PARP-1 | 21.8 | nih.gov |

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that regulate a wide array of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov Dysregulation of the NF-κB signaling pathway is associated with chronic inflammatory diseases and cancer. nih.govnih.gov Several studies have indicated that dihydrobenzofuran derivatives can modulate NF-κB activity.

For example, a synthetic benzofuran lignan derivative known as Benfur was shown to inhibit NF-κB DNA binding activity by preventing the degradation of its inhibitory subunit, IκBα, in Jurkat and U-937 cells. nih.gov Other research has also shown that dihydrobenzofuran derivatives can decrease key inflammatory markers, including NF-κB. researchgate.net This modulation of the NF-κB pathway is a key mechanism behind the anti-inflammatory properties observed for this class of compounds. nih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.govnih.gov In humans, urease produced by pathogenic bacteria, such as Helicobacter pylori, is a significant virulence factor contributing to diseases like gastritis, peptic ulcers, and certain urinary tract infections. nih.govnih.gov Therefore, the inhibition of urease is a valuable therapeutic strategy. nih.gov

Benzofuran-based compounds have been synthesized and evaluated as urease inhibitors, with some derivatives showing potent activity, in some cases exceeding that of the standard inhibitor, thiourea (B124793). nih.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the benzofuran scaffold significantly influences the inhibitory potential. For instance, benzofuran-based thiazolidinone and hydrazone scaffolds have demonstrated excellent inhibitory profiles. nih.gov

| Compound Class | Specific Derivative Example | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Benzofuran-based Thiazolidinone | Compound 1 | 1.2 ± 0.01 | nih.gov |

| Benzofuran-based Thiazolidinone | Compound 5 | 1.40 ± 0.01 | nih.gov |

| Benzofuran-based Hydrazone | Compound 22 | 0.20 ± 0.001 | |

| Standard Inhibitor | Thiourea | 21.40 ± 0.21 | nih.gov |

Antiviral Activity Research (e.g., Hepatitis C Virus)

While direct in vitro studies on the antiviral activity of this compound against the Hepatitis C Virus (HCV) are not extensively documented in publicly available research, the broader class of benzofuran and dihydrobenzofuran derivatives has been the subject of significant investigation for potential anti-HCV therapeutics. These studies highlight the potential of the benzofuran scaffold as a foundation for developing potent viral inhibitors.

Research into this class of compounds has been spurred by the need for new direct-acting antivirals (DAAs) that can overcome challenges such as drug resistance, unfavorable pharmacokinetic profiles, and the high cost associated with existing HCV therapies. High-throughput screening of large compound libraries has successfully identified the benzofuran chemical structure as a promising starting point for potent HCV inhibitors. nih.gov

Subsequent optimization and structure-activity relationship (SAR) studies have provided valuable insights into the chemical features required for anti-HCV activity. These studies have demonstrated that the inhibitory activity of benzofuran derivatives is highly sensitive to substitutions at various positions on the benzofuran core. nih.gov For instance, the presence of an aryl or heteroaryl group at the C5-position has been shown to be important for inhibitory activity in cell-based HCV assays. nih.gov Similarly, the C2-position of the benzofuran scaffold can tolerate various substituted aryl groups, leading to compounds with nanomolar inhibitory potency. nih.gov Conversely, modifications at the C3-position, such as replacing a propargyl alcohol moiety with an aryl or heteroaryl group, resulted in a complete loss of potency, indicating this position is critical for the compound's antiviral action. nih.gov

The optimization of the benzofuran scaffold has led to the identification of several compounds with potent inhibition of HCV replication, often exhibiting 50% effective concentration (EC₅₀) values below 100 nM and low cytotoxicity, resulting in high selectivity indices. nih.gov

The following table summarizes the in vitro anti-HCV activity of selected benzofuran derivatives from a representative study, illustrating the impact of different substitutions on their potency and cytotoxicity.

The promising results from these studies underscore the importance of the benzofuran and by extension, the dihydrobenzofuran, scaffold in the discovery of novel HCV inhibitors. While specific data for this compound is lacking, the established antiviral potential of this chemical family suggests that it could be a candidate for future investigation.

Applications in Synthetic Chemistry and Material Science

1-(2,3-Dihydrobenzofuran-6-yl)ethanol as a Precursor in Complex Organic Synthesis

The 2,3-dihydrobenzofuran (B1216630) scaffold is a core component in a vast number of biologically active natural products and synthetic compounds. acs.org As such, this compound serves as an important building block for creating more complex molecular architectures. Its utility stems from the reactivity of its secondary alcohol group and the potential for functionalization of the aromatic ring. The alcohol can be oxidized to a ketone, converted into a good leaving group for nucleophilic substitution, or used in esterification and etherification reactions. These transformations open pathways to a wide array of derivatives.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. researchgate.netrdd.edu.iq this compound can be envisioned as a starting material for constructing more elaborate heterocyclic systems. For instance, oxidation of the ethanol (B145695) group to an acetophenone (B1666503) derivative, 1-(2,3-dihydrobenzofuran-6-yl)ethan-1-one, provides a key intermediate. This ketone can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. Furthermore, α-halogenation of the ketone followed by reaction with thiourea (B124793) or other binucleophiles can lead to the formation of thiazole (B1198619) rings. The dihydrobenzofuran moiety itself is a key structural unit in a variety of bioactive natural products. mdpi.com

The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs with diverse biological activities. nih.gov The conjunction of a dihydrobenzofuran motif with a piperazine core is a common strategy for creating novel bioactive compounds. gazi.edu.trnih.gov this compound is a suitable precursor for synthesizing such hybrid molecules.

A common synthetic route involves the conversion of the alcohol into a more reactive functional group. For example, tosylation or mesylation of the hydroxyl group yields a potent electrophile. This activated intermediate can then be used to alkylate a nitrogen atom of a substituted or unsubstituted piperazine ring via an SN2 reaction, thereby covalently linking the two scaffolds. This approach allows for the systematic synthesis of a library of dihydrobenzofuran-piperazine derivatives for biological screening.

Table 1: Proposed Synthetic Pathway to Piperazine Derivatives

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | TsCl, Pyridine | 1-(2,3-Dihydrobenzofuran-6-yl)ethyl tosylate | Activation of the hydroxyl group |

| 2 | 1-(2,3-Dihydrobenzofuran-6-yl)ethyl tosylate | Piperazine, K2CO3 | 1-(1-(2,3-Dihydrobenzofuran-6-yl)ethyl)piperazine | Coupling of the two scaffolds |

Catalytic Conversion to Biofuel Precursors and Lignin-Derived Intermediates

Lignin (B12514952) is a complex aromatic polymer found in plant biomass and represents a significant, underutilized renewable resource for producing biofuels and valuable chemicals. mdpi.comwsu.edu During the thermochemical conversion of biomass, such as pyrolysis, lignin breaks down into a variety of oxygenated aromatic compounds, including dihydrobenzofuran derivatives. researchgate.net this compound is a representative model of these lignin-derived intermediates.

The primary challenge in converting these oxygen-rich molecules into drop-in biofuels is the removal of oxygen atoms, a process known as hydrodeoxygenation (HDO). Catalytic upgrading of these bio-oils is a critical step in producing energy-dense hydrocarbons suitable for use as gasoline, diesel, or jet fuel. mdpi.comaston.ac.uk In this context, this compound can be converted into valuable fuel precursors through HDO. This process typically involves high temperatures and pressures in the presence of hydrogen gas and a heterogeneous catalyst. The reaction proceeds through the cleavage of C-O bonds, removing the hydroxyl group and the furan (B31954) oxygen, and saturation of the aromatic ring to produce cycloalkanes, which are ideal components for jet fuel.

Table 2: Representative Catalytic Hydrodeoxygenation (HDO) Conditions

| Catalyst | Temperature (°C) | Pressure (bar H2) | Typical Products | Reference Goal |

|---|---|---|---|---|

| Pd/C | 250-350 | 30-100 | Ethylcyclohexane, Propylcyclohexane | Gasoline/Diesel precursors |

| Pt/Al2O3 | 250-400 | 50-150 | Propylcyclohexane, Bicyclohexane | Jet fuel precursors |

| Ru/C | 200-300 | 40-120 | Ethylcyclohexane, Propylcyclohexanol | Partial & full deoxygenation |

| Ni-based | 300-400 | 50-200 | Alkylated cyclohexanes | Hydrocarbon blendstocks |

Exploration of Dihydrobenzofuran Derivatives in Functional Materials Research

Beyond medicinal and fuel applications, the dihydrobenzofuran scaffold is an important structural element in the field of material science. globethesis.com Benzofuran-based structures have been incorporated into various condensation polymers, including polyamides, polyarylates, and polyesters, as well as being used as synthons for dyes. researchgate.net The unique photophysical and thermal properties of this heterocyclic system make it an attractive component for functional materials.

This compound can serve as a monomer or a precursor to a monomer for polymerization. The hydroxyl group provides a reactive site for producing polyesters (through reaction with dicarboxylic acids) or polyurethanes (through reaction with diisocyanates). The resulting polymers would contain the rigid, heterocyclic dihydrobenzofuran unit pendant to the main chain, which could impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and specific optical characteristics. Furthermore, the aromatic ring could be functionalized prior to polymerization to fine-tune the material's properties, for example, by introducing groups to enhance fluorescence or nonlinear optical activity.

Analytical Methodologies for 1 2,3 Dihydrobenzofuran 6 Yl Ethanol and Its Analogues

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 1-(2,3-dihydrobenzofuran-6-yl)ethanol, providing powerful tools for both separation from complex matrices and resolution of stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most pertinent techniques. ijprajournal.com

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. ijprajournal.com Given that this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, the development of a stereoselective (chiral) HPLC method is essential for separating its enantiomers.

Chiral Stationary Phases (CSPs): The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). nih.govresearchgate.net The selection of the appropriate CSP is the most critical step in method development. Chiral separations depend on the formation of transient diastereomeric complexes between the analyte and the CSP, leading to different retention times for each enantiomer. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a first choice due to their broad applicability. nih.govbgb-analytik.com

Mobile Phase Selection: The choice of mobile phase is dependent on the type of CSP used and can significantly impact the resolution of the enantiomers.

Normal-Phase Mode: Typically employs mixtures of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol. This mode is often preferred for polysaccharide-based CSPs. nih.gov

Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. This mode is also viable, particularly with modern core-shell particle columns that offer high efficiency at lower back pressures. sigmaaldrich.comnih.gov

Detection: A UV detector is commonly used for HPLC analysis of this compound, leveraging the ultraviolet absorbance of the dihydrobenzofuran ring system. researchgate.net The detection wavelength would be set at one of the compound's absorption maxima, likely in the range of 280-295 nm, to ensure high sensitivity. researchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralcel®, Chiralpak®) | Broad enantioselectivity for a wide range of chiral compounds. nih.govbgb-analytik.com |

| Mobile Phase | n-Hexane / Ethanol (e.g., 90:10, v/v) | Commonly used for normal-phase chiral separations. nih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 25-30 °C | Temperature can influence selectivity and resolution. nih.gov |

| Detection | UV at ~285 nm | Corresponds to the absorption maximum of the benzofuran (B130515) chromophore. researchgate.net |

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ijprajournal.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal tool for identifying impurities, reaction by-products, or metabolites of this compound in a mixture. ijprajournal.comthermofisher.com

The analysis begins with the injection of the sample into the GC, where it is vaporized. The components of the mixture are then separated as they travel through a capillary column based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. journalcps.com This mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (like the NIST library) for positive identification. journalcps.com

For this compound, GC-MS can be used to:

Identify starting materials or reagents remaining from the synthesis.

Detect and identify by-products formed during the reaction.

Characterize degradation products in stability studies.

Derivatization, such as converting the alcohol group to a more volatile silyl (B83357) ether, may sometimes be employed to improve the chromatographic peak shape and thermal stability of the analyte. shimadzu.com

Spectrophotometric Quantification Methods

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that contain a chromophore (a part of a molecule that absorbs light).

The 2,3-dihydrobenzofuran (B1216630) moiety in this compound acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. researchgate.net Benzofuran itself has an absorption maximum around 285 nm. nih.gov A quantitative assay can be developed by measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax).

The development of a UV-Vis assay involves:

Determining the λmax: A UV-Vis spectrum of the compound in a suitable solvent (e.g., ethanol, methanol) is recorded to identify the wavelength of maximum absorbance. researchgate.netshimadzu.com

Creating a Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared.

Measuring Absorbance: The absorbance of each standard solution is measured at the predetermined λmax.

Applying the Beer-Lambert Law: A plot of absorbance versus concentration is constructed. According to the Beer-Lambert Law, this relationship should be linear. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

| Compound/Chromophore | Solvent | Approximate λmax (nm) | Reference |

|---|---|---|---|

| Benzofuran | Not Specified | 285 | nih.gov |

| Benzofuran Mono-crown Derivative | THF | 290 | researchgate.net |

For situations requiring higher sensitivity or selectivity, or to shift the absorbance to a longer wavelength to avoid interference from other components, derivatization can be employed. researchgate.net This involves a chemical reaction that attaches a new, highly absorbing chromophore to the analyte. semanticscholar.org

For this compound, the hydroxyl (-OH) group is a convenient site for derivatization. A suitable derivatizing agent would react with the alcohol to form a product with a strong absorbance, typically in the visible region (>400 nm). An example of such a reagent is 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). semanticscholar.org NBD-Cl reacts with alcohols (and amines) under basic conditions to form a highly colored NBD-ether derivative. researchgate.netsemanticscholar.org This shifts the λmax to the visible region, enhancing detection and minimizing interference from compounds that absorb only in the UV region. semanticscholar.org This strategy is particularly useful when analyzing samples in complex biological or environmental matrices.

Purity Assessment and Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a substance. bohrium.com Regulatory agencies place stringent limits on impurities in pharmaceutical compounds, making this a critical aspect of quality control. thermofisher.combohrium.com A combination of chromatographic and spectroscopic techniques is typically used to build a comprehensive impurity profile. nih.gov

HPLC with UV or MS Detection: HPLC is the primary tool for purity assessment. A high-resolution HPLC method can separate the main compound from its impurities. The peak area percentage from the chromatogram provides a quantitative measure of purity. Using a diode-array detector (DAD) can provide UV spectra for each peak, aiding in impurity identification. Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for structural elucidation of unknown impurities. researchgate.net

GC-MS: This technique is essential for identifying any volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis or volatile by-products. ijprajournal.com

Spectroscopy (NMR, MS): For definitive structural confirmation of an isolated impurity, spectroscopic methods are required. Mass spectrometry provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. nih.gov

| Technique | Type of Impurity Detected | Purpose |

|---|---|---|

| HPLC-UV/DAD | Non-volatile organic impurities, related substances, enantiomeric impurity | Quantification of purity and known impurities. researchgate.net |

| GC-MS | Volatile organic impurities, residual solvents | Identification and quantification of volatile components. ijprajournal.com |

| LC-MS | Unknown non-volatile impurities | Provides molecular weight for identification of unknown peaks. researchgate.net |

| NMR Spectroscopy | Isolated impurities | Definitive structural elucidation of impurities. nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Diversification

Future research should focus on the development of novel and efficient synthetic routes to 1-(2,3-Dihydrobenzofuran-6-yl)ethanol and its derivatives. While various methods exist for constructing the 2,3-dihydrobenzofuran (B1216630) core, tailoring these for the specific substitution pattern of this compound is a key area for exploration. nih.govrsc.org Recent advances in transition metal-catalyzed reactions, such as those involving palladium, rhodium, and copper, offer significant potential for creating a diverse library of analogs. nih.govrsc.org

Key areas for investigation include:

Asymmetric Synthesis : Developing stereoselective methods to produce enantiomerically pure forms of this compound is crucial, as different stereoisomers may exhibit distinct biological activities. rsc.org

Late-Stage Functionalization : Exploring C-H activation and other late-stage functionalization techniques would enable the direct modification of the this compound core, providing rapid access to a wide range of derivatives for structure-activity relationship (SAR) studies. nih.gov

Flow Chemistry : The application of continuous flow technologies could offer advantages in terms of safety, scalability, and efficiency for the synthesis of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Areas of Focus |

| Transition Metal Catalysis | High efficiency and selectivity | Development of novel catalysts and ligands for specific transformations. nih.govrsc.org |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Design of chiral catalysts and auxiliaries. rsc.org |

| Late-Stage Functionalization | Rapid diversification of the core structure | Exploration of C-H activation and other functionalization reactions. nih.gov |

| Flow Chemistry | Improved safety, scalability, and efficiency | Optimization of reaction conditions in continuous flow systems. |

Deeper Mechanistic Understanding of Biological Activities

Preliminary research on the broader dihydrobenzofuran class suggests a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netrsc.orgnih.gov Future studies should aim to elucidate the specific biological targets and mechanisms of action for this compound.

Promising research avenues include:

Target Identification : Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with this compound.